2-Phloroeckol

説明

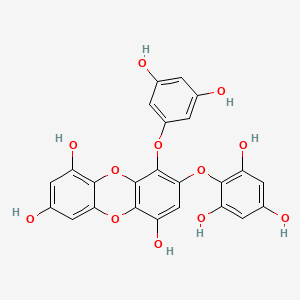

Structure

2D Structure

3D Structure

特性

CAS番号 |

89444-89-3 |

|---|---|

分子式 |

C24H16O12 |

分子量 |

496.4 g/mol |

IUPAC名 |

9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol |

InChI |

InChI=1S/C24H16O12/c25-9-1-10(26)3-13(2-9)33-23-19(34-20-14(29)4-11(27)5-15(20)30)8-17(32)22-24(23)36-21-16(31)6-12(28)7-18(21)35-22/h1-8,25-32H |

InChIキー |

WYQMJNVMBAQVFD-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)O)O)O)OC5=C(C=C(C=C5O)O)O)O |

製品の起源 |

United States |

Occurrence and Ecological Relevance

Natural Sources within Phaeophyceae (Brown Algae)

2-Phloroeckol is a secondary metabolite exclusively biosynthesized by brown algae (Phaeophyceae). researchgate.net It is one of many phlorotannin compounds that these marine organisms produce. ontosight.ainih.gov Phlorotannins are polymers of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) and are analogous to the condensed tannins found in terrestrial plants. researchgate.net

Research has identified this compound in several species of brown algae, particularly within the genera Ecklonia and Eisenia. These algae are known for being rich sources of a variety of phlorotannins. oatext.comnih.gov

Specific species from which this compound has been isolated include:

Ecklonia stolonifera : This edible brown alga, found in the waters of Japan and Korea, is a known source of this compound along with other phlorotannins like eckol (B1671088), dieckol (B191000), and phlorofucofuroeckol A. nih.govmdpi.commdpi.com

Ecklonia maxima : An edible marine brown alga from which this compound has been isolated and characterized. oatext.comresearchgate.netdermikelp.co.za

Ecklonia cava : This species is another notable source of this compound. naturalproducts.netresearchgate.netnih.gov

Eisenia bicyclis : Also known as "Arame," this edible kelp is another confirmed source of this compound. nih.govnih.govwipo.int

Reported Natural Sources of this compound

| Genus | Species | Common Name | Reference |

|---|---|---|---|

| Ecklonia | Ecklonia stolonifera | Turuarame | nih.govmdpi.commdpi.com |

| Ecklonia | Ecklonia maxima | Sea Bamboo | oatext.comresearchgate.netdermikelp.co.za |

| Ecklonia | Ecklonia cava | Kajime | naturalproducts.netresearchgate.netnih.gov |

| Eisenia | Eisenia bicyclis | Arame | nih.govnih.govwipo.int |

Factors Influencing Biosynthesis and Accumulation in Algae

The production and concentration of this compound and other phlorotannins in brown algae are not constant. They are influenced by a variety of internal and external factors. nih.gov These secondary metabolites are primarily produced as a defense mechanism to help the algae survive in challenging aquatic environments. nih.gov Intrinsic factors such as the age, size, and life stage of the alga play a role in the diversity and quantity of phlorotannins produced. nih.govnih.gov

Environmental stressors are significant drivers of phlorotannin biosynthesis. researchgate.net Brown algae, particularly those in intertidal or shallow zones, are exposed to high levels of solar radiation, including harmful ultraviolet (UV) rays. researchgate.net Phlorotannins, including this compound, are known to have UV-absorbing properties, functioning as a natural sunscreen to protect the algal cells from DNA damage and oxidative stress. oatext.commdpi.com Exposure to high UV radiation can trigger an increased production of these protective compounds. researchgate.net Oxidative stress, caused by the generation of reactive oxygen species (ROS) from factors like high light intensity and temperature fluctuations, also stimulates the synthesis of phlorotannins, which act as potent antioxidants to neutralize these harmful molecules. researchgate.netresearchgate.net

Other environmental factors that can influence phlorotannin levels include:

Salinity: Fluctuations in salt concentration can act as a stressor. researchgate.netmdpi.com

Water Temperature: Changes in temperature can impact metabolic processes, including phlorotannin production. mdpi.comfrontiersin.org

Nutrient Availability: Lower nutrient levels in the water have been observed to correlate with higher phlorotannin concentrations in some species. researchgate.netnih.gov

Biological pressures are another key factor influencing the production of this compound and other phlorotannins. These compounds play a crucial role in defending the algae against other organisms. mdpi.com

Herbivory Deterrence: Phlorotannins are widely recognized for their role as a chemical defense against marine herbivores. vims.eduresearchgate.net Their astringent taste and potential to interfere with digestion can deter grazing by fish, sea urchins, and smaller invertebrates. vims.edunih.gov The concentration of these defensive compounds can increase in response to grazing pressure. nih.gov

Microbial Infections: Brown algae are also susceptible to infections from bacteria, fungi, and other pathogens. oatext.com Phlorotannins, including this compound, exhibit antimicrobial properties that help protect the algae from these infections. ontosight.airesearchgate.netmdpi.com They can inhibit the growth of various marine microbes, acting as a chemical barrier against disease. nih.gov

Ecological Role and Functions within Marine Ecosystems

The production of this compound and the broader class of phlorotannins has significant implications for the structure and function of marine ecosystems.

As a primary producer, the ability of brown algae to defend itself chemically influences the entire food web. By deterring herbivores, phlorotannins help to maintain the stability of kelp forests and other algal-dominated habitats, which provide critical shelter and nursery grounds for a wide range of marine species. mdpi.com

The antioxidant and UV-protective functions of these compounds contribute to the resilience of brown algae in the face of environmental change, such as increased UV radiation due to ozone depletion. researchgate.netresearchgate.net This resilience is vital for the health of coastal ecosystems where these algae are foundational species.

Summary of Factors Influencing this compound Biosynthesis

| Factor Category | Specific Factor | Effect on Biosynthesis | Reference |

|---|---|---|---|

| Environmental Stressors | UV Radiation | Increase | researchgate.netmdpi.com |

| Oxidative Stress | Increase | researchgate.netresearchgate.net | |

| Salinity, Temperature, Nutrients | Variable/Increase | researchgate.netmdpi.comfrontiersin.org | |

| Biological Interactions | Herbivory | Increase | mdpi.comnih.gov |

| Microbial Infection | Increase | ontosight.aioatext.com |

Biosynthesis and Metabolic Pathways

Phloroglucinol (B13840) as the Primary Precursor

The foundational building block for all phlorotannins, including 2-Phloroeckol, is the compound phloroglucinol (1,3,5-trihydroxybenzene). researchgate.netmdpi.com This aromatic ring serves as the monomeric unit that undergoes polymerization to form the diverse array of phlorotannin structures found in nature. mdpi.com The biosynthesis of phlorotannins is, therefore, fundamentally dependent on the cellular production of phloroglucinol. nih.gov Eckol (B1671088), a key intermediate in the formation of more complex structures like this compound, is itself a trimer of phloroglucinol units. oatext.comnih.gov The subsequent addition of another phloroglucinol unit leads to the formation of the tetrameric this compound. oatext.commdpi.com

Polyketide Pathway Involvement (Acetate-Malonate Pathway)

Unlike terrestrial plants that primarily utilize the shikimate and phenylpropanoid pathways for synthesizing polyphenols, brown algae employ the acetate-malonate pathway, also known as the polyketide pathway, for the biosynthesis of phloroglucinol. nih.govencyclopedia.pubwikipedia.org This pathway begins with the conversion of acetyl-CoA to malonyl-CoA. encyclopedia.pub A key enzyme, a type III polyketide synthase (PKS), then catalyzes the condensation of one acetyl-CoA molecule with multiple malonyl-CoA units. nih.govnih.govresearchgate.net This enzymatic reaction forms a polyketide chain that subsequently undergoes intramolecular cyclization and aromatization to yield the stable phloroglucinol monomer. encyclopedia.pub Research on the brown alga Ectocarpus siliculosus has identified a specific type III PKS, designated as PKS1, which is responsible for synthesizing phloroglucinol from malonyl-CoA. nih.govresearchgate.netsciencedaily.com Similarly, a type III PKS from Sargassum fusiforme, SfuPKS1, has also been shown to synthesize phloroglucinol derivatives. acs.org

Enzymatic Mechanisms of Polymerization

Once phloroglucinol monomers are synthesized, they undergo oxidative polymerization to create the larger, more complex phlorotannin structures like this compound. encyclopedia.pubmdpi.com This polymerization involves the formation of C-C and C-O-C (ether) linkages between the phloroglucinol units. nih.govresearchgate.net The specific class of phlorotannin is determined by the nature of these linkages. For instance, eckols, including this compound, are characterized by the presence of a dibenzodioxin linkage. mdpi.commdpi.comresearchgate.net

The precise enzymatic machinery driving this polymerization is an area of active research. However, evidence suggests the involvement of enzymes such as vanadium-dependent bromoperoxidases (vBPOs). mdpi.com These enzymes can catalyze the cross-linking of phenols, which could include the polymerization of phloroglucinol into phlorotannins. mdpi.com The upregulation of genes encoding for vBPOs in response to certain stimuli, such as grazing pressure, coincides with an increase in phlorotannin production, further suggesting their role in the polymerization process. mdpi.com The formation of this compound specifically involves the creation of both ether and dibenzodioxin linkages between four phloroglucinol units. oatext.commdpi.com

Advanced Methodologies for Isolation and Purification

Extraction Techniques

The initial and most critical stage in obtaining pure 2-Phloroeckol is the extraction from its natural source, primarily brown seaweeds of the Ecklonia and Eisenia genera. The choice of extraction technique significantly influences the yield, purity, and environmental impact of the process.

Conventional Solvent-Based Extraction (e.g., Methanol (B129727), Ethyl Acetate)

Traditional methods for the isolation of this compound rely on the principle of solid-liquid extraction using organic solvents. This well-established technique involves an initial extraction of the dried and powdered algal biomass with a polar solvent, typically methanol or ethanol (B145695), to draw out a broad range of compounds, including phlorotannins. nih.gov

Following the initial extraction, a series of liquid-liquid partitioning steps are employed to fractionate the crude extract based on polarity. The methanolic or ethanolic extract is often suspended in water and then partitioned successively with solvents of increasing polarity. The ethyl acetate (B1210297) fraction is particularly significant as it is consistently found to be enriched with phlorotannins, including this compound. nih.gov

Further purification of the ethyl acetate fraction is necessary to isolate this compound from other closely related phlorotannins. This is typically achieved through various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex LH-20.

One study detailing the isolation of this compound from Ecklonia stolonifera reported obtaining 9 mg of the compound from a starting amount of 25.0 g of the ethyl acetate fraction. nih.gov Another investigation on Ecklonia maxima also successfully isolated this compound using an initial extraction with 80% methanol followed by solvent partitioning. oatext.com

Table 1: Conventional Solvent-Based Extraction of this compound

| Parameter | Details | Source Alga | Reported Yield of this compound | Reference |

|---|---|---|---|---|

| Initial Solvent | 70% Ethanol | Ecklonia stolonifera | 9 mg (from 25.0 g of EtOAc fraction) | nih.gov |

| Fractionation Solvent | Ethyl Acetate | Ecklonia stolonifera | 9 mg (from 25.0 g of EtOAc fraction) | nih.gov |

| Purification | Column Chromatography | Ecklonia stolonifera | 9 mg (from 25.0 g of EtOAc fraction) | nih.gov |

| Initial Solvent | 80% Methanol | Ecklonia maxima | Not quantified in the study | oatext.com |

| Fractionation Solvent | Ethyl Acetate | Ecklonia maxima | Not quantified in the study | oatext.com |

Modern and Green Extraction Technologies

In response to the environmental and efficiency limitations of conventional methods, several modern and "green" extraction technologies have been explored for the extraction of phlorotannins. These techniques offer advantages such as reduced solvent consumption, shorter extraction times, and improved yields. While specific data for the extraction of this compound using these methods is not extensively detailed in current literature, the parameters used for the broader class of phlorotannins from relevant algal sources provide a strong indication of the conditions applicable to this compound.

Supercritical Fluid Extraction (SFE) is a green technology that utilizes a fluid at a temperature and pressure above its critical point as the solvent. Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its low critical temperature, non-toxicity, and non-flammability. researchgate.net For the extraction of polar compounds like phlorotannins, the polarity of supercritical CO₂ is often modified by the addition of a co-solvent, such as ethanol or water. nih.gov

Research on the SFE of phlorotannins from Laminaria japonica has shown that the addition of co-solvents significantly improves the extraction yield. Optimal conditions for phlorotannin extraction were identified as a temperature of approximately 49°C, a pressure of 300 bar, with water used as a co-solvent. researchgate.netnih.gov These conditions enhance the swelling of the algal matrix, facilitating the permeation and extraction of polar compounds. nih.gov

Table 2: General Parameters for Supercritical Fluid Extraction of Phlorotannins

| Parameter | Typical Range/Value | Co-solvent | Source Alga | Reference |

|---|---|---|---|---|

| Temperature | ~49 °C | Water | Laminaria japonica | nih.gov |

| Pressure | 300 bar | Water | Laminaria japonica | nih.gov |

| Supercritical Fluid | Carbon Dioxide (CO₂) | Water | Laminaria japonica | nih.gov |

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process. The direct interaction of microwaves with the polar molecules in the sample leads to rapid heating, causing cell wall rupture and enhanced release of intracellular components. nih.gov

Studies on the MAE of phlorotannins from Fucus vesiculosus have optimized the extraction parameters using a hydroethanolic mixture as the solvent. The optimal conditions were determined to be an ethanol concentration of 57% (v/v), a temperature of 75°C, and an extraction time of 5 minutes. nih.gov Similarly, research on Eisenia bicyclis has explored MAE by varying temperature, microwave power, and extraction time to enhance the recovery of phenolic compounds. researchgate.net MAE offers a significant reduction in extraction time and solvent volume compared to conventional methods.

Table 3: Optimized Conditions for Microwave-Assisted Extraction of Phlorotannins

| Parameter | Optimal Value | Solvent | Source Alga | Reference |

|---|---|---|---|---|

| Ethanol Concentration | 57% (v/v) | Ethanol-water mixture | Fucus vesiculosus | nih.gov |

| Temperature | 75 °C | Ethanol-water mixture | Fucus vesiculosus | nih.gov |

| Extraction Time | 5 minutes | Ethanol-water mixture | Fucus vesiculosus | nih.gov |

| Temperature Range | 55 - 85 °C | Not specified | Eisenia bicyclis | researchgate.net |

| Microwave Power | 25 - 100 W | Not specified | Eisenia bicyclis | researchgate.net |

| Extraction Time Range | 2 - 10 minutes | Not specified | Eisenia bicyclis | researchgate.net |

Enzyme-Assisted Extraction (EAE) is a green technique that employs enzymes to break down the complex cell wall structure of the algal biomass, thereby facilitating the release of intracellular bioactive compounds. uit.no The cell walls of brown algae are rich in polysaccharides like alginates and fucoidans, which can hinder the extraction of phlorotannins. The use of specific enzymes such as carbohydrases and proteases can effectively degrade these cell wall components. uit.no

Research has shown that EAE can enhance the extraction yield of phlorotannins from brown seaweeds. uit.no The choice of enzyme and the extraction conditions (e.g., pH, temperature, and time) are critical for maximizing the yield. While conventional chemical extraction may be more effective for certain polysaccharides, EAE has demonstrated good extraction yields for phlorotannins under milder conditions, which helps in preserving the integrity of these sensitive compounds. uit.no

Table 4: General Conditions for Enzyme-Assisted Extraction of Phlorotannins

| Parameter | Condition | Enzyme Type | Source Alga | Reference |

|---|---|---|---|---|

| Temperature | 50 °C | Carbohydrases (e.g., Depol 692, Depol 793, Cellulase 13) | Ascophyllum nodosum, Saccharina latissima | uit.no |

| Time | 3 hours | Carbohydrases (e.g., Depol 692, Depol 793, Cellulase 13) | Ascophyllum nodosum, Saccharina latissima | uit.no |

| pH | 5 | Carbohydrases (e.g., Depol 692, Depol 793, Cellulase 13) | Ascophyllum nodosum, Saccharina latissima | uit.no |

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures and pressures, but below their critical points. mdpi.com These conditions increase the solubility and mass transfer rate of the analytes, while decreasing the viscosity and surface tension of the solvent, leading to more efficient and faster extractions with reduced solvent consumption. mdpi.com

PLE has been successfully applied to extract phlorotannins from various brown algae. mdpi.com Water and ethanol-water mixtures are commonly used as solvents. For instance, phlorotannin-rich extracts have been obtained from Durvillaea incurvata and Lessonia spicata using a food-grade glycerol-water mixture. mdpi.com Studies have also employed PLE to obtain phlorotannin extracts from Cystoseira abies-marina using ethanol/water and acetone/water mixtures at temperatures of 100 and 160°C. csic.es

Table 5: Parameters for Pressurized Liquid Extraction of Phlorotannins

| Parameter | Condition | Solvent | Source Alga | Reference |

|---|---|---|---|---|

| Temperature | 100 - 160 °C | Ethanol/water, Acetone/water | Cystoseira abies-marina | csic.es |

| Solvent | Water, Ethanol-water mixtures | Not applicable | General Brown Algae | mdpi.com |

| Solvent | 15% v/v Glycerol-water | Not applicable | Durvillaea incurvata, Lessonia spicata | mdpi.com |

Deep Eutectic Solvents (DES)

Deep Eutectic Solvents (DES) are emerging as green and sustainable alternatives to conventional organic solvents for the extraction of bioactive compounds like this compound. ekosfop.or.krresearchgate.net These solvents are mixtures of two or more components, which, at a particular molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. researchgate.net The use of Natural Deep Eutectic Solvents (NADES), which are composed of natural primary metabolites, further enhances their appeal due to their low toxicity and biodegradability. ekosfop.or.kr

The extraction efficiency of DES can be significantly enhanced by combining them with modern extraction techniques such as ultrasound-assisted extraction (UAE). nih.gov For instance, a study on the extraction of dieckol (B191000), a related phlorotannin, from Ecklonia cava demonstrated that a choline (B1196258) chloride-acetic acid-based NADES exhibited higher extraction yields compared to conventional solvents like ethanol. ekosfop.or.kr The tailor-made nature of DES allows for the adjustment of their physicochemical properties to selectively target specific molecules, and their low vapor pressure minimizes air pollution. nih.gov

While specific studies focusing exclusively on this compound extraction with DES are still emerging, the successful application of these solvents for other phlorotannins indicates a strong potential for their use in the efficient and environmentally friendly isolation of this compound. Research has shown that organic acid-based NADES are particularly effective for phlorotannin extraction. ekosfop.or.kr

| DES Component A (HBA) | DES Component B (HBD) | Molar Ratio (A:B) | Application Note |

| Choline Chloride | Acetic Acid | 1:1 | Showed higher dieckol content than ethanol and other NADES in UAE. ekosfop.or.kr |

| Choline Chloride | Lactic Acid | 1:3 | Optimized for high yield of phlorotannins from Fucus vesiculosus using UAE. nih.gov |

| Choline Chloride | Ethylene Glycol | Not Specified | Selected as a promising solvent for flavonoid extraction. nih.gov |

Purification Strategies

Following initial extraction, a series of purification steps are essential to isolate this compound from the complex mixture of compounds present in the crude extract. These strategies primarily involve chromatographic and membrane-based separations.

Chromatographic Separations

Chromatography is a cornerstone of natural product purification, separating compounds based on their differential partitioning between a stationary and a mobile phase.

Silica gel column chromatography is a widely used technique for the fractionation of crude extracts containing this compound. researchgate.netfractioncollector.info This method separates compounds based on their polarity; the stationary phase (silica gel) is polar, and the mobile phase (a solvent or mixture of solvents) is less polar. youtube.com Less polar compounds travel down the column more quickly, while more polar compounds are retained longer on the silica gel. youtube.com

In a typical procedure, the crude extract is loaded onto the top of a pre-packed silica gel column. researchgate.net A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate system followed by ethyl acetate-methanol, is then passed through the column to elute the compounds in order of increasing polarity. up.ac.za Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound. up.ac.zanih.gov Fractions with similar profiles are then pooled for further purification. up.ac.za

| Stationary Phase | Mobile Phase System (Gradient) | Application Note |

| Silica Gel 60 | Hexane -> Ethyl Acetate -> Methanol | Used for the separation of bioactive components from crude plant extracts. researchgate.netup.ac.za |

| Silica Gel | Chloroform: Methanol (9:1, 7:3, 1:1) | Employed for the fractionation of a crude ethyl acetate extract. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for both the analysis and purification of this compound. nih.govmetabion.com The primary distinction between analytical and preparative HPLC is the scale and purpose; analytical HPLC aims to identify and quantify compounds, while preparative HPLC is used to isolate and purify larger quantities of a substance for further use. metabion.comteledynelabs.com

Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for phlorotannin separation. A typical mobile phase consists of a gradient of acetonitrile (B52724) or methanol in water, often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.gov

Table of HPLC Conditions for Phlorotannin Analysis and Purification:

| Column | Mobile Phase | Flow Rate | Detection | Application |

|---|---|---|---|---|

| Optima Pak C18 (10 mm × 250 mm, 10 µm) | Acetonitrile in H2O with 0.1% Formic Acid (gradient) | 2 mL/min | UV (205 and 254 nm) | Preparative isolation of phlorotannins from Ecklonia cava. nih.gov |

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that operates without a solid stationary phase. plantaanalytica.comijpra.com Instead, it utilizes a biphasic liquid system, where a centrifugal force retains the liquid stationary phase while the mobile phase is pumped through. ijpra.com This method separates compounds based on their differential partition coefficients between the two immiscible liquid phases. plantaanalytica.com

CPC offers several advantages, including high sample loading capacity, high recovery rates (>90%), and the elimination of irreversible adsorption that can occur with solid supports. ijpra.comrotachrom.com It is a scalable and cost-effective method for purifying natural products. plantaanalytica.comwikipedia.org A common solvent system used for the separation of phlorotannins is a mixture of n-hexane, ethyl acetate, methanol, and water. nih.gov

Table of CPC Parameters for Phlorotannin Separation:

| Solvent System (v/v/v/v) | Stationary Phase | Mobile Phase | Application Note |

|---|---|---|---|

| n-hexane:ethyl acetate:methanol:water (2:7:3:7) | Not specified | Not specified | Successful isolation of phlorotannins from Ecklonia cava. |

Molecular Size-Based Separations (e.g., Ultrafiltration, Dialysis)

Separation techniques based on molecular size are also employed in the purification of this compound, often as a preliminary step to enrich the extract or to remove interfering substances.

Ultrafiltration (UF) is a pressure-driven membrane process that separates molecules based on size. sigmaaldrich.com It uses a semipermeable membrane with a specific molecular weight cut-off (MWCO), allowing smaller molecules to pass through while retaining larger ones. sigmaaldrich.compatsnap.com This technique can be used to concentrate phlorotannin extracts and to separate them from lower molecular weight compounds like salts and sugars. sigmaaldrich.comnih.gov

Dialysis is a diffusion-based process that also uses a semipermeable membrane to separate molecules of different sizes. patsnap.com The extract is placed in a dialysis bag with a specific MWCO, and this bag is suspended in a larger volume of a solvent. patsnap.com Smaller molecules diffuse out of the bag into the surrounding solvent, while the larger phlorotannins are retained inside. Studies have utilized dialysis with various MWCO membranes (e.g., 2 kDa, 3.5 kDa, 10 kDa, 20 kDa) to fractionate phlorotannin extracts from algae like Ascophyllum nodosum. nih.gov Analysis of the fractions showed that phlorotannins with varying degrees of polymerization could be separated based on the membrane's cutoff value. nih.gov

| Technique | Membrane MWCO | Application Note |

| Dialysis | 2 kDa, 3.5 kDa, 10 kDa, 20 kDa | Fractionation of phlorotannin extracts from Ascophyllum nodosum. nih.gov |

| Ultrafiltration | 1 kDa - 1000 kDa | General application for desalting, buffer exchange, and concentration of macromolecules. sigmaaldrich.com |

Resin Purification (RP)

Resin purification has emerged as an effective and scalable technique for the enrichment and purification of phlorotannins, including this compound, from crude seaweed extracts. researchgate.netnih.gov This method addresses some of the drawbacks of traditional solvent-based and chromatographic techniques, such as high cost, inefficiency, and poor purity, making it more suitable for potential industrial applications. researchgate.net The process relies on macroporous adsorption resins, which are synthetic polymers with a highly porous structure and large surface area, allowing for the selective adsorption and subsequent desorption of target compounds. researchgate.netresearchgate.net

The fundamental principle involves passing a crude phlorotannin extract through a column packed with a chosen resin. Phlorotannins are adsorbed onto the resin's surface, while other undesirable compounds, such as salts, carbohydrates, and some pigments, are washed away. researchgate.netresearchgate.net The adsorbed phlorotannins are then recovered by eluting the column with a suitable solvent, typically an aqueous ethanol solution. nih.gov

Several types of macroporous resins have been evaluated for phlorotannin purification, with non-polar or weakly polar resins showing high efficacy. researchgate.netresearchgate.net Resins like Diaion® HP-20, Amberlite® XAD series (e.g., XAD-2, XAD-4, XAD-7HP, XAD-16N), and Sepabeads® SP-850 are commonly screened to find the optimal matrix for a specific seaweed extract. researchgate.netresearchgate.net Studies have shown that HP-20 resin, a non-polar styrene-divinylbenzene copolymer, often exhibits high adsorption and desorption capacities for phlorotannins from brown algae like Ecklonia cava. researchgate.netnih.gov For instance, one study optimized the purification of phlorotannins from Ecklonia cava using HP-20 resin, increasing the total phlorotannin content from 452 mg PGE/g in the crude extract to 905 mg PGE/g in the purified product, with a recovery rate of 92%. researchgate.net

The efficiency of resin purification is influenced by several operational parameters, including temperature, flow rate, pH, and the concentration of the eluting solvent. researchgate.netnih.gov Optimal conditions for dynamic experiments on HP-20 resin included a temperature of 45°C and desorption using a 40% ethanol solution. researchgate.net Another study focusing on Chilean brown seaweeds found that the best performance was achieved with HP-20 resin and elution with 80% v/v ethanol. nih.gov A significant advantage of this method is its ability to remove potentially toxic elements, such as arsenic and cadmium, which can be present in seaweed extracts. nih.gov

Table 1: Performance of Different Macroporous Resins in Phlorotannin Purification

| Resin Type | Seaweed Source | Key Findings | Reference |

|---|---|---|---|

| HP-20 | Ecklonia cava | Showed the highest adsorption and desorption capacities among tested resins (HP-20, SP-850, XAD-7HP, XAD-2). Increased phlorotannin content from 452 to 905 mg PGE/g. | researchgate.net |

| HP-20 | Durvillaea incurvata, Lessonia spicata | Achieved the best purification performance and was effective in removing toxic elements like Arsenic (As) and Cadmium (Cd). Elution with 80% v/v ethanol was optimal. | nih.gov |

| XAD-16N | Macrocystis pyrifera | Provided the highest level of purification (42%) among six tested resins, with an adsorption capacity of 183 ± 18 mg PGE/g. | researchgate.net |

| HP-20, SP-580, XAD-7HP, XAD-2 | General Macroalgae | All four resin types displayed effective purification of phlorotannins. The integrated process of hot-pressurized liquid extraction with resin purification (HPLE-RP) yields higher phenolic content. | researchgate.net |

Challenges and Limitations in Phlorotannin Isolation and Purification

The isolation and purification of specific phlorotannins like this compound are fraught with significant challenges stemming from their inherent chemical properties and the complexity of the natural matrix in which they are found. encyclopedia.pubnih.govresearchgate.net These difficulties explain the scarcity of commercial phlorotannin standards and the complexity of achieving high-purity compounds for research and commercial use. encyclopedia.pub

Structural Complexity and Diversity: Phlorotannins represent a highly complex group of polymers derived from phloroglucinol (B13840). nih.govtandfonline.com They exhibit enormous structural diversity, with molecular weights ranging from 126 Da to 650 kDa. nih.govtandfonline.com This class of compounds includes numerous structural and conformational isomers with the same molecular weight, making their separation exceptionally difficult. researchgate.net The presence of various linkage types (ether, phenyl) and degrees of polymerization results in a vast number of very similar compounds within a single extract, which poses a significant problem for conventional separation methods like column chromatography. encyclopedia.pubnih.gov

Co-extraction of Impurities: A major hurdle in purification is that phlorotannins are deeply embedded within the seaweed's cellular components, often forming complexes with polysaccharides and proteins. encyclopedia.pubresearchgate.net During extraction, these other macromolecules are often co-extracted, leading to highly complex and impure initial extracts. nih.govresearchgate.net These contaminants can interfere with subsequent purification steps and analytical quantification, necessitating preliminary purification steps to remove them, which can inadvertently lead to the loss of some phlorotannin compounds. nih.govresearchgate.net

Instability and Degradation: Phlorotannins are susceptible to oxidation and degradation, particularly during lengthy extraction and purification processes. nih.gov Factors such as temperature, light, and pH can impact their stability. nih.gov For instance, longer extraction times or higher temperatures used to increase yield can also promote the oxidation of these phenolic compounds, potentially altering their structure and bioactivity. nih.govnih.gov

Solvent and Methodological Limitations: Traditional isolation processes involve multiple steps, require large volumes of organic solvents (like ethanol, methanol, and acetone), and are often time-consuming and energy-intensive. nih.govencyclopedia.pub While effective to an extent, solvent extraction has drawbacks, including the use of potentially toxic and flammable solvents and limitations in selectivity. encyclopedia.pubresearchgate.net Furthermore, methods that provide high resolution in the laboratory, such as High-Performance Liquid Chromatography (HPLC), are often not suitable for large-scale industrial production due to high costs and complexity. researchgate.netnih.gov

Lack of Standardized Methods and Analytical Reference Standards: There is no single, unified extraction or purification method for all phlorotannins, making it difficult to compare results across different studies. researchgate.net The reported phlorotannin content and profile can vary significantly based on the chosen solvent, temperature, and extraction duration. tandfonline.comresearchgate.net This variability is compounded by a scarcity of commercially available pure phlorotannin standards. encyclopedia.pub The lack of reference compounds makes the precise quantification and structural elucidation of individual phlorotannins, such as this compound, a challenging task. encyclopedia.pubnih.gov

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise atomic arrangement of 2-phloroeckol. Through one-dimensional (1D) and two-dimensional (2D) experiments, the carbon skeleton and the position of protons can be mapped out.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.

The ¹H NMR spectrum of this compound displays a series of signals characteristic of its polyphenolic structure. Key features include an AB₂ system with signals at δ 5.71 (2H, d, J = 1.8 Hz) and 5.79 (1H, d, J = 1.8 Hz), where the 'A' proton is equally coupled to two chemically equivalent 'B' protons. acs.org An AB system, showing reflection symmetry, is also observed with signals at δ 5.77 (1H, d, J = 2.6 Hz) and 6.00 (1H, d, J = 2.6 Hz). acs.org Additionally, the spectrum shows two singlets at δ 5.98 (1H, s) and 5.92 (2H, s), along with eight phenolic hydroxyl proton signals. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (δc ppm) |

|---|---|---|

| Aromatic Protons | 5.71 (d, 1.8) | 92.6 - 163.0 (approx. range) |

| 5.77 (d, 2.6) | ||

| 5.79 (d, 1.8) | ||

| 5.92 (s) | ||

| 5.98 (s) | ||

| 6.00 (d, 2.6) |

Note: This table is a representation based on described spectral features. Specific assignments for all 24 carbons require 2D NMR data.

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of protonated carbons. researchgate.net The HMBC experiment is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net For this compound, HMBC spectra were critical in confirming the linkage position of the additional phloroglucinol (B13840) unit at C-2 by observing correlations between protons on one ring and carbons on an adjacent ring through the ether or biphenyl (B1667301) linkages. acs.org Other 2D techniques like COSY (Correlation Spectroscopy) help identify proton-proton coupling networks within individual aromatic rings. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

ESI-MS is a soft ionization technique well-suited for analyzing large, polar molecules like phlorotannins. In the case of this compound, high-resolution ESI-MS data in negative ion mode revealed a deprotonated molecular ion [M - H]⁻ at a mass-to-charge ratio (m/z) of 495.0561. acs.org This experimental value corresponds closely to the calculated mass for the molecular formula C₂₄H₁₆O₁₂, which is 495.0564, thus confirming the elemental composition. acs.org Tandem MS (MSⁿ) experiments can be used to fragment the molecular ion, providing valuable information about the structural components and linkages within the molecule.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a key technique for the separation and identification of phlorotannins from complex algal extracts. acs.org The HPLC separates the components of the mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. This method is instrumental in the dereplication process, which involves rapidly identifying known compounds in a mixture. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of large, polar, and non-volatile compounds like this compound. The high temperatures required for vaporization would lead to decomposition. Analysis via GC-MS would necessitate a derivatization step to convert the polar hydroxyl groups into more volatile ethers or esters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the aromatic rings in phlorotannins. These compounds are known to absorb UV radiation, a property linked to their ecological role in protecting algae from harmful solar rays. oatext.com

While a specific UV-Vis spectrum for isolated this compound is not detailed in the provided context, the characteristics can be inferred from its structural class. Phlorotannins, including related compounds like eckol (B1671088) and dieckol (B191000), exhibit strong absorption in the UV region of the electromagnetic spectrum. researchgate.netmdpi.com The multiple phenolic rings in this compound constitute a significant chromophore system. Generally, compounds with phenolic groups show intense absorption bands corresponding to π → π* transitions. For similar phlorotannins, absorption maxima are typically observed in the range of 200-350 nm. researchgate.netmdpi.com The exact position and intensity of these absorption bands can be influenced by factors such as solvent polarity and pH.

Fourier Transform Infrared (FTIR) Spectroscopy

The key functional groups of this compound that are identifiable by FTIR include:

O-H Stretching: A strong and broad absorption band is expected in the region of 3200-3500 cm⁻¹, which is characteristic of the numerous phenolic hydroxyl (-OH) groups in the molecule. researchgate.netmdpi.com

C-H Stretching (Aromatic): Weaker absorptions typically appear just above 3000 cm⁻¹, corresponding to the carbon-hydrogen bond stretching within the aromatic rings.

C=C Stretching (Aromatic): Strong bands in the 1480-1615 cm⁻¹ region are assigned to the carbon-carbon double bond vibrations within the aromatic ring skeleton, a hallmark of the phloroglucinol units. researchgate.net

C-O Stretching (Aromatic Ether): A distinct band, often observed around 1267 cm⁻¹, is attributable to the stretching of the aromatic ether linkages (C-O-C) that form the dibenzodioxin core and connect the phloroglucinol units. researchgate.net

C-O Stretching (Phenol) & O-H Bending: The region between 1000 and 1410 cm⁻¹ typically contains multiple bands corresponding to phenol (B47542) C-O stretching and O-H bending vibrations. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound Functional Groups

| Frequency Range (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1615 - 1480 | C=C Stretch | Aromatic Ring |

| 1270 - 1200 | C-O Stretch | Aromatic Ether |

Confirmation of this compound Specificity

The definitive identification of this compound and its distinction from other isomers requires detailed analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. The IUPAC name for this compound is 9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol. nih.gov Its molecular formula is C₂₄H₁₆O₁₂. nih.gov

The elucidation of this specific structure is accomplished through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). oatext.comjeol.com These techniques allow researchers to piece together the molecule's carbon framework and the precise location of its substituents. jaypeedigital.com

The key to confirming the structure as this compound lies in identifying the attachment point of the fourth phloroglucinol unit to the core eckol structure. In the case of this compound, this linkage is at the C-2 position. This was confirmed in early structural studies where the ¹³C NMR spectrum of this compound was found to be nearly identical to that of its parent compound, eckol, with the significant exception of the signals corresponding to carbons C-2, C-3, and C-4a. oup.com The chemical shifts of these specific carbons are altered due to the electronic effects of the additional phloroglucinol unit attached via an ether bond at C-2. oup.com Furthermore, advanced techniques like Nuclear Overhauser Effect (NOE) experiments can confirm the spatial proximity of atoms, solidifying the structural assignment. oup.com

Comparison with Spectroscopic Data of Related Phlorotannins (e.g., Eckol, 7-Phloroeckol)

This compound is often isolated alongside structurally similar phlorotannins, such as Eckol and 7-Phloroeckol. oatext.comnih.gov All three compounds share a common dibenzodioxin skeleton, making their spectroscopic data very similar at first glance. oatext.com However, careful comparison of their ¹³C NMR spectra reveals key differences that allow for their differentiation.

Eckol (C₁₈H₁₂O₉): This is the parent structure, consisting of three phloroglucinol units. Its ¹³C NMR spectrum serves as the baseline for comparison. oatext.comnih.gov

7-Phloroeckol (C₂₄H₁₆O₁₂): This isomer has an additional phloroglucinol unit attached at the C-7 position of the eckol skeleton. ebi.ac.uk This substitution causes a characteristic downfield shift (to a higher ppm value) in the signals for C-7 and the nearby C-9a when compared to the spectrum of eckol. oatext.com

This compound (C₂₄H₁₆O₁₂): As previously mentioned, this isomer is defined by the phloroglucinol unit's attachment at the C-2 position. oup.com Consequently, the primary differences in its ¹³C NMR spectrum compared to eckol are observed at C-2 and adjacent carbons like C-3 and C-4a. oup.com

The subtle yet consistent differences in the chemical shifts of the carbon atoms at and near the point of substitution provide a reliable method for distinguishing between these closely related phlorotannin isomers.

Table 2: Comparative ¹³C NMR Chemical Shift Data (δ ppm) for Eckol, 7-Phloroeckol, and this compound

| Carbon Position | Eckol | 7-Phloroeckol | This compound |

|---|---|---|---|

| 1 | 124.2 | 123.9 | 123.8 |

| 2 | 145.8 | 145.7 | 147.3 |

| 3 | 98.0 | 98.0 | 95.8 |

| 4 | 141.9 | 141.9 | 142.1 |

| 4a | 123.1 | 123.2 | 122.9 |

| 5a | 142.8 | 142.8 | 142.8 |

| 6 | 94.4 | 94.4 | 94.4 |

| 7 | 153.1 | 154.5 | 153.1 |

| 8 | 98.4 | 98.4 | 98.4 |

| 9 | 145.7 | 145.7 | 145.7 |

| 9a | 123.4 | 124.5 | 123.4 |

| 10a | 137.1 | 137.2 | 137.1 |

| 1' | 160.4 | 160.4 | 160.4 |

| 2', 6' | 94.0 | 94.0 | 94.0 |

| 3', 5' | 158.8 | 158.8 | 158.8 |

| 4' | 96.3 | 96.3 | 96.3 |

Data sourced from a study on compounds isolated from Ecklonia maxima, with assignments based on 1D and 2D NMR experiments. oatext.com

Structure Activity Relationship Sar Investigations

Influence of Phloroglucinol (B13840) Unit Polymerization Degree

Phlorotannins are polymers formed from phloroglucinol units (PGUs). dtu.dk The degree of polymerization, or the number of these repeating units, significantly impacts their biological activity. Generally, an increase in the molecular size through polymerization can enhance certain activities, but there is often an optimal size beyond which activity may decrease.

Research indicates that the antioxidant capacity of phlorotannins does not always increase with a higher degree of polymerization. dtu.dk Some studies have shown that lower molecular weight phlorotannins exhibit higher antioxidant activity. dtu.dknih.gov This can be attributed to the greater availability of hydroxyl groups in smaller, less complex structures. nih.gov For instance, one study found that a compound with three phloroglucinol units showed the highest antioxidant capacity, which then seemed to decrease as the polymerization increased. dtu.dk However, exceptions have been noted where a phlorotannin with five PGUs demonstrated higher antioxidant capacity than those with four. dtu.dk This suggests that while the degree of polymerization is a key factor, other structural features also play a vital role.

The solubility and bioavailability of phlorotannins are also influenced by their molecular weight. mdpi.commdpi.com Larger, highly polymerized phlorotannins may have reduced solubility and ability to cross biological membranes, which can limit their in vivo efficacy. whiterose.ac.uk

| Degree of Polymerization (PGUs) | General Effect on Antioxidant Activity | Potential Bioavailability |

|---|---|---|

| Low (e.g., 3-5 units) | Often higher due to greater hydroxyl group availability. dtu.dk | Generally higher. |

| High (e.g., >10 units) | May decrease due to structural complexity and reduced hydroxyl availability. nih.gov | Generally lower. whiterose.ac.uk |

Role of Hydroxyl Group Number and Position

The numerous hydroxyl (-OH) groups attached to the aromatic rings are a defining feature of phlorotannins and are central to their biological activities, particularly their antioxidant effects. mdpi.comtandfonline.com These groups can donate hydrogen atoms to neutralize free radicals, thus terminating damaging oxidative chain reactions. researchgate.net

The number of hydroxyl groups directly correlates with the radical scavenging capacity of these compounds. mdpi.com A higher number of -OH groups generally leads to enhanced antioxidant activity. nih.gov This is because each hydroxyl group represents a potential site for quenching free radicals.

Significance of Dibenzo-1,4-Dioxin Skeleton and Linkages (e.g., Phenyl, Ether, Dibenzodioxin)

Phlorotannins are classified into different groups based on the linkages connecting the phloroglucinol units. These linkages can be phenyl (-C-C-) bonds, ether (-C-O-C-) bonds, or a combination of both. mdpi.com 2-Phloroeckol belongs to the eckol (B1671088) class of phlorotannins, which are characterized by a rigid dibenzo-1,4-dioxin skeleton. nih.govresearchgate.netoup.com

This dibenzo-1,4-dioxin structure is significant for bioactivity. The planarity and rigidity conferred by this skeleton can influence how the molecule interacts with biological targets like enzymes and receptors. Eckols, including this compound, have demonstrated a range of biological effects, and their unique structure is believed to be a key contributor. oup.com

| Class | Linkage Type | Structural Feature |

|---|---|---|

| Fucols | Phenyl (-C-C-) | Direct bonds between aromatic rings. dtu.dk |

| Phlorethols | Ether (-C-O-C-) | Flexible ether bridges between units. dtu.dk |

| Fucophlorethols | Phenyl and Ether | A combination of both linkage types. nih.gov |

| Eckols (e.g., this compound) | Dibenzodioxin | Contains a rigid dibenzo-1,4-dioxin moiety. nih.govresearchgate.net |

Effects of Derivatization and Chemical Modification on Activity

Chemical modification of the this compound structure, such as through derivatization, can significantly alter its biological activity. These modifications can be aimed at improving properties like solubility, bioavailability, and target specificity. nih.gov

One common modification is acetylation, where hydroxyl groups are converted to acetyl esters. While this can sometimes decrease antioxidant activity by blocking the hydrogen-donating hydroxyl groups, it can also increase lipophilicity, potentially enhancing the molecule's ability to cross cell membranes. The effects of such modifications are often a trade-off between different aspects of bioactivity.

Computational Chemistry and Theoretical Studies (e.g., DFT for Radical Scavenging Mechanisms)

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the structure-activity relationships of phlorotannins at a molecular level. semanticscholar.org DFT calculations can be used to predict various properties related to antioxidant activity, such as bond dissociation enthalpies (BDE) of the O-H bonds, ionization potentials, and electron affinities. researchgate.net

These theoretical studies help to elucidate the primary mechanisms by which these molecules scavenge free radicals, which are generally understood to be hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com By calculating the BDE, researchers can predict which hydroxyl group is most likely to donate a hydrogen atom in a HAT mechanism. A lower BDE indicates a weaker O-H bond and a greater propensity for hydrogen donation. mdpi.com

A theoretical study involving this compound and its isomers predicted their radical scavenging activities. researchgate.netdermikelp.co.za The results suggested that the position of the phloroglucinol substitution on the eckol backbone plays a significant role in determining the radical scavenging ability. researchgate.netdermikelp.co.za Specifically, theoretical predictions indicated that the radical scavenging activity followed the order of phloroglucinol < eckol < this compound < 7-phloroeckol. dermikelp.co.za Such computational insights are crucial for understanding the nuanced differences in activity between closely related isomers and for guiding the rational design of new antioxidant compounds. researchgate.net

Advanced Mechanistic Insights into Biological Activities in Vitro and Preclinical Research

Oxidative Stress Modulation

2-Phloroeckol, isolated from the brown algae Ecklonia maxima, has demonstrated notable radical scavenging activity. dermikelp.co.za In a comparative study, its capacity to scavenge free radicals was evaluated alongside other isolated phlorotannins, including eckol (B1671088) and 7-phloroeckol. The antioxidant activity was assessed using methods such as the Oxygen Radical Absorbance Capacity (ORAC) assay and the 2,2'-azobis(2-amidinopropane) dihydrochloride (ABTS) radical cation scavenging assay. dermikelp.co.za

The results indicated that the position of the phloroglucinol (B13840) unit substitution on the eckol structure plays a significant role in the compound's radical scavenging properties. The study established a relative order of scavenging efficacy among the tested compounds, with this compound exhibiting potent activity. dermikelp.co.za

Table 1: Comparative Radical Scavenging Activity of Phlorotannins from Ecklonia maxima

| Compound | Relative Scavenging Activity |

| Phloroglucinol | Baseline |

| Eckol | > Phloroglucinol |

| This compound | > Eckol |

| 7-Phloroeckol | > this compound |

This table illustrates the relative radical scavenging efficacy as reported in the study, where a higher position indicates stronger activity. dermikelp.co.za

While detailed IC50 values for this compound against specific radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide (H2O2), or hydroxyl radicals are not extensively detailed in the available research, its performance in broad-spectrum antioxidant assays confirms its potential as a significant ROS scavenger. dermikelp.co.za

Specific studies detailing the direct inhibitory effects of this compound on lipid peroxidation are limited in the current scientific literature. While related phlorotannins like eckol have been shown to prevent lipid peroxidation, research has not yet focused specifically on this mechanism for this compound. nih.gov

There is currently a lack of specific research data on the direct modulatory effects of this compound on endogenous antioxidant enzyme systems, such as manganese superoxide dismutase (MnSOD), superoxide dismutase (SOD), or glutathione peroxidase (GPx).

The potential for this compound to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses, has not been specifically investigated in the available research. Studies have focused on other phlorotannins, such as eckol, and their ability to induce the expression of cytoprotective genes through Nrf2 activation, but this specific mechanism remains to be explored for this compound. nih.govnih.gov

Anti-Inflammatory Modulations

This compound has been identified as an inhibitor of pro-inflammatory mediators, specifically nitric oxide (NO). Research has shown that 2'-phloroeckol can suppress NO production in inflammatory response models. researchgate.net The overproduction of NO is a hallmark of the inflammatory process, and its inhibition is a key target for anti-inflammatory agents.

While the inhibitory activity of this compound against NO has been noted, specific investigations into its effects on other key pro-inflammatory cytokines and mediators, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Prostaglandin E2 (PGE2), are not yet available in the scientific literature. Broader studies on phlorotannin-rich extracts containing compounds like 6,6'-bieckol have shown inhibition of these mediators, but the specific contribution of this compound to these effects has not been delineated. nih.govnih.gov

Mechanisms in LPS-Induced Cellular Models (e.g., RAW 264.7 cells)

In preclinical studies, this compound has been investigated for its effects on inflammatory responses in cellular models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Macrophages are key players in the immune system, and their activation by LPS, a component of the outer membrane of Gram-negative bacteria, triggers a cascade of inflammatory events.

When RAW 264.7 cells are exposed to LPS, they typically exhibit an inflammatory response characterized by the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.com Research has shown that treatment with certain compounds can significantly inhibit this LPS-induced production of pro-inflammatory cytokines. mdpi.comnih.gov

The molecular mechanisms underlying these anti-inflammatory effects often involve the modulation of key signaling pathways. One of the central pathways in inflammation is the nuclear factor-kappa B (NF-κB) pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation with LPS, a signaling cascade is initiated that leads to the activation of NF-κB, which then translocates to the nucleus to promote the transcription of pro-inflammatory genes. nih.gov Studies have demonstrated that certain anti-inflammatory agents can inhibit the activation of the NF-κB pathway in LPS-stimulated RAW 264.7 cells. nih.gov

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathway is also critically involved in the inflammatory response. mdpi.com This pathway includes kinases like ERK and JNK, which, upon activation by LPS, contribute to the production of inflammatory mediators. Some compounds have been shown to reduce the LPS-induced activation of the MAPK pathway in RAW 264.7 cells. mdpi.com Additionally, oxidative stress, characterized by the production of reactive oxygen species (ROS), is another important factor in LPS-induced inflammation. The enzyme NADPH oxidase plays a role in this process. mdpi.com It has been observed that certain treatments can inhibit LPS-induced elevation of NADPH oxidase activity and subsequent oxidative stress. mdpi.com

Inhibition of Metalloproteinase Production

Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components. nih.govdoi.org Under normal physiological conditions, MMP activity is tightly regulated. However, in pathological states such as inflammation and cancer metastasis, their expression and activity can be upregulated. nih.gov

Research has focused on identifying inhibitors of MMPs as potential therapeutic agents. Phlorotannins, a class of compounds to which this compound belongs, have been investigated for their effects on MMP activity. nih.gov Studies have shown that extracts containing phlorotannins can inhibit the activity of MMP-2 and MMP-9. nih.gov

In cultured human cell lines, such as human dermal fibroblasts and HT1080 fibrosarcoma cells, the expression and activity of MMP-2 and MMP-9 can be artificially induced. nih.gov Treatment with phlorotannin-containing extracts has been shown to inhibit both the expression and activity of these MMPs in a manner comparable to known MMP inhibitors. nih.gov The downregulation of MMP-2 and MMP-9 expression has been observed to be dose-dependent. nih.govdoi.org

The mechanism behind this inhibition may involve the suppression of signaling pathways that regulate MMP expression, such as the NF-κB pathway. nih.govdoi.org

Antimicrobial Efficacy and Mechanisms

Antibacterial Activity (against Gram-positive and Gram-negative bacteria, antibiotic-resistant strains)

This compound and related phlorotannins have demonstrated significant antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative species, as well as antibiotic-resistant strains. nih.govnih.gov

Gram-positive bacteria: Phlorotannins have shown efficacy against various Gram-positive bacteria. For instance, they have been reported to be active against Propionibacterium acnes, a bacterium implicated in the development of acne. scielo.org.mxsemanticscholar.org They have also demonstrated activity against Staphylococcus aureus and Staphylococcus epidermidis. mdpi.comresearchgate.net

Antibiotic-resistant strains: A notable aspect of the antibacterial activity of phlorotannins is their effectiveness against antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The mechanism of action against MRSA may involve the suppression of genes responsible for antibiotic resistance. researchgate.net For example, some phlorotannins have been shown to inhibit the expression of the mecA gene, which is a key determinant of methicillin resistance. nih.govresearchgate.net

Gram-negative bacteria: The antibacterial effects of phlorotannins also extend to Gram-negative bacteria. nih.govnih.gov While the outer membrane of Gram-negative bacteria can present a barrier to some antimicrobial agents, phlorotannins are thought to interact with and disrupt this membrane, leading to increased permeability and cell damage. nih.gov They have shown activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov

The general mechanism of antibacterial action for phlorotannins is believed to involve the disruption of the bacterial cell wall and membrane, leading to the leakage of cellular contents. nih.gov The numerous hydroxyl groups present in their structure are thought to bind to bacterial proteins and enzymes, leading to their inactivation. nih.gov

| Compound Class | Bacterial Target | Reported Activity |

|---|---|---|

| Phlorotannins | Gram-positive bacteria (e.g., P. acnes, S. aureus) | Inhibition of growth. scielo.org.mxsemanticscholar.orgresearchgate.net |

| Phlorotannins | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | Disruption of cell membrane. nih.govnih.gov |

| Phlorotannins | Methicillin-resistant Staphylococcus aureus (MRSA) | Suppression of resistance genes. nih.govresearchgate.net |

Antifungal Activity

In addition to their antibacterial properties, this compound and other phlorotannins have exhibited antifungal activity against various fungal pathogens. nih.govresearchgate.net This broad-spectrum antimicrobial action highlights their potential as versatile therapeutic agents.

Research has demonstrated the efficacy of phlorotannins against dermatophytic fungi, which are responsible for common skin infections. nih.gov Species such as Trichophyton rubrum and Trichophyton mentagrophytes, as well as Epidermophyton floccosum, have shown susceptibility to these compounds. nih.gov

Furthermore, phlorotannins have been found to be active against opportunistic yeast-like fungi, most notably Candida albicans. nih.gov C. albicans can cause a range of infections, from superficial mucosal infections to more serious systemic conditions. The ability of phlorotannins to inhibit the growth of this fungus is therefore of significant interest. nih.govresearchgate.net

The minimum inhibitory concentrations (MICs) of phlorotannins against various fungi have been reported to be in the range of 3.9 to 31.3 mg/mL. nih.govresearchgate.net The proposed mechanism of antifungal action is thought to be similar to their antibacterial mechanism, involving the disruption of the fungal cell membrane and the precipitation of surface proteins. mdpi.com

Antiviral Activity (e.g., Influenza A Virus, SARS-CoV 3CLpro Inhibition)

This compound has demonstrated potential antiviral activity against different viruses, notably the Influenza A virus and the severe acute respiratory syndrome coronavirus (SARS-CoV).

Influenza A Virus: The neuraminidase (NA) enzyme is a crucial target for anti-influenza drugs as it plays a vital role in the release of new virus particles from infected cells. nih.gov Phlorotannins, including this compound, have been identified as inhibitors of influenza A virus neuraminidase. nih.gov Specifically, 7-phloroeckol, a related compound, has shown inhibitory activity against NAs from both group-1 (H1N1) and group-2 (H3N2, H9N2) influenza A viruses. nih.gov Kinetic studies have indicated that these phlorotannins act as noncompetitive inhibitors of the enzyme. nih.gov

SARS-CoV 3CLpro Inhibition: The 3C-like protease (3CLpro), also known as the main protease, is an essential enzyme for the replication of coronaviruses, including SARS-CoV. nih.govsquarespace.com It is responsible for processing viral polyproteins into functional proteins. mdpi.com Therefore, inhibiting 3CLpro is a key strategy for developing anti-SARS drugs. nih.govsquarespace.com

This compound has been identified as an inhibitor of SARS-CoV 3CLpro. nih.govsquarespace.com In a cell-free trans-cleavage assay, this compound exhibited a dose-dependent inhibitory effect on 3CLpro hydrolysis with an IC50 value of 13.3 μM. squarespace.com The inhibition was found to be competitive in nature. nih.govsquarespace.com The eckol structure is considered crucial for the inhibitory activity against 3CLpro. nih.govsquarespace.com

| Compound | Viral Target | Mechanism of Action | Reported IC50 |

|---|---|---|---|

| 7-Phloroeckol | Influenza A Virus Neuraminidase | Noncompetitive inhibition. nih.gov | - |

| This compound | SARS-CoV 3CLpro | Competitive inhibition. nih.govsquarespace.com | 13.3 μM. squarespace.com |

Inhibition of Biofilm Formation and Quorum Sensing

Inhibition of Biofilm Formation:

Bacterial biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. nih.gov Biofilms are notoriously resistant to antimicrobial agents and host immune responses, making them a significant challenge in clinical settings. nih.gov

Phlorotannins have demonstrated the ability to inhibit biofilm formation by various bacteria. nih.gov For example, phlorotannin extracts have been shown to inhibit the formation of biofilms by Shiga toxin-producing E. coli strains. nih.gov The mechanism of biofilm inhibition is thought to involve the inhibition of cell growth and the synthesis of exopolysaccharides, which are key components of the biofilm matrix. nih.gov Studies with Pseudomonas aeruginosa have also shown that phlorotannins can lead to the formation of thinner biofilms. nih.gov

Inhibition of Quorum Sensing:

Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate their gene expression based on population density. nih.govmdpi.com This process is mediated by signaling molecules called autoinducers. nih.gov QS controls various processes in bacteria, including virulence factor production and biofilm formation. nih.govnih.gov

Interfering with QS, a strategy known as quorum quenching, is a promising approach to control bacterial infections without directly killing the bacteria, which may reduce the selective pressure for resistance development. nih.gov Phlorotannins have been shown to possess anti-quorum sensing activity. nih.gov They can inhibit the production of QS-controlled virulence factors in Pseudomonas aeruginosa, such as protease, hemolysin, and pyocyanin. nih.gov By disrupting QS, phlorotannins can attenuate the pathogenicity of bacteria and make them more susceptible to conventional antibiotics and host defenses. nih.gov

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research data for the compound "this compound" concerning the advanced mechanistic insights requested in the outline. The performed searches did not yield specific information regarding its interaction with membrane proteins or key metabolic enzymes, its detailed hepatoprotective mechanisms (including inhibition of Fas-mediated cell death, suppression of cytochrome c release), or its specific neuroprotective mechanisms against oxidative stress.

The scientific literature extensively covers other related phlorotannins, such as dieckol (B191000), eckol, and phlorofucofuroeckol-A, detailing their biological activities in these areas. However, as per the strict instructions to focus solely on "this compound," this information cannot be used to describe the mechanisms of this compound without risking scientific inaccuracy.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the compound "this compound" at this time due to the absence of specific research findings in the public domain.

Neuroprotective Mechanisms

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

This compound, a phlorotannin isolated from the brown alga Ecklonia stolonifera, has been investigated for its potential to inhibit cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. researchgate.netresearcher.lifeepa.gov In vitro assays have demonstrated that this compound exhibits inhibitory activity against acetylcholinesterase (AChE). researchgate.netresearcher.life Specifically, bioassay-guided fractionation of an ethanolic extract of E. stolonifera identified this compound as an active AChE inhibitor, with a reported 50% inhibition concentration (IC50) value of 38.13 ± 4.95 μM. researcher.lifeepa.gov

In the same study, however, this compound did not show significant inhibitory activity against butyrylcholinesterase (BChE), another key enzyme in choline (B1196258) ester hydrolysis. researcher.lifeepa.gov This suggests a degree of selectivity in its action towards AChE over BChE. The inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit. nih.govnih.govmdpi.com The research highlights this compound as one of several phlorotannins from marine algae with the potential to act as a natural cholinesterase inhibitor. researchgate.netresearchgate.net

Table 1: Cholinesterase Inhibitory Activity of this compound

| Enzyme | Source Organism of Compound | IC50 Value (μM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Ecklonia stolonifera | 38.13 ± 4.95 researcher.lifeepa.gov |

| Butyrylcholinesterase (BChE) | Ecklonia stolonifera | Inactive researcher.lifeepa.gov |

Modulation of Apoptotic Pathways in Neuronal Cells

While the broader class of phlorotannins found in brown algae like Ecklonia cava has been studied for neuroprotective effects, specific research detailing the direct modulation of apoptotic pathways in neuronal cells by this compound is limited. Studies have often focused on phlorotannin-rich extracts or other, more abundant phlorotannins, such as dieckol. jmb.or.krnih.govkoreascience.kr These studies on related compounds have shown neuroprotective effects against oxidative stress-induced apoptosis in neuronal cell lines like PC-12 and SH-SY5Y. jmb.or.krnih.gov The mechanisms identified for these related extracts and compounds include the reduction of intracellular reactive oxygen species (ROS), the regulation of the Bax/Bcl-2 protein ratio to favor cell survival, and the decreased production of executioner caspase-3, a key protein in the apoptotic cascade. koreascience.krnih.gov However, dedicated studies to confirm whether this compound individually exerts similar effects and through which specific molecular interactions it might modulate apoptotic signaling in neuronal cells have not been extensively reported.

Other Pharmacological Research Areas (Mechanistic Focus)

Anti-Diabetic Mechanisms (e.g., Advanced Glycation End-products (AGEs) Inhibition, α-Amylase and α-Glucosidase Inhibition)

Phlorotannins from marine brown algae are recognized for their potential anti-diabetic activities, primarily through the inhibition of key carbohydrate-digesting enzymes and the prevention of advanced glycation end-product (AGEs) formation. researchgate.netnih.gov Inhibition of α-amylase and α-glucosidase can delay carbohydrate digestion and slow glucose absorption, which is a therapeutic approach for managing postprandial hyperglycemia. researchgate.netresearchgate.net

While various phlorotannins such as dieckol, fucodiphloroethol G, and phlorofucofuroeckol A have demonstrated significant dose-dependent inhibitory activities against both α-amylase and α-glucosidase, specific inhibitory data (such as IC50 values) for this compound against these enzymes are not prominently featured in the available literature. researchgate.net Similarly, the formation of AGEs, which contributes to diabetic complications, can be inhibited by polyphenolic compounds through mechanisms like trapping reactive dicarbonyl species and antioxidant activity. nih.govthieme-connect.debohrium.com Studies evaluating the anti-glycation properties of phlorotannins have identified compounds like dieckol and 8,8´-bieckol as having particularly high inhibitory activity, but specific data on the efficacy of this compound in AGEs inhibition models remains to be detailed. researchgate.net

Anti-Cancer and Cytotoxic Mechanisms (e.g., Proliferation Inhibition in Cancer Cell Lines, Apoptosis Induction, Mitochondrial Pathway Modulation)

The eckol family of phlorotannins, which includes this compound, is noted for its potential anti-tumoral properties. nih.gov However, the specific molecular mechanisms of action for many compounds in this class, including this compound, remain sparse and are an area of ongoing research. nih.govresearchgate.net Plant-derived metabolites often exert anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle. nih.govwaocp.com

Research on related eckol-type phlorotannins has provided insights into potential mechanisms. For instance, dieckol has been shown to inhibit the proliferation and migration of non-small-cell lung cancer cells by interfering with the PI3K/AKT/mTOR signaling pathway and inducing apoptosis. nih.gov Another related compound, 7-phloroeckol, was found to inhibit hypoxia-induced metastasis and angiogenesis in liver cancer cells by regulating AKT/mTOR and ERK signaling pathways. researchgate.netarabjchem.org The induction of apoptosis often involves the mitochondrial (intrinsic) pathway, which is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govresearchgate.netmdpi.com While it is plausible that this compound shares anti-proliferative and pro-apoptotic activities with its structural relatives, dedicated studies are required to elucidate its specific cytotoxic mechanisms, target cancer cell lines, and effects on key signaling and apoptotic pathways.

Anti-Allergic and Anti-Histamine Effects (e.g., Hyaluronidase Inhibition)

The inhibition of the enzyme hyaluronidase is a common in vitro screening method to identify compounds with potential anti-allergic and anti-inflammatory activity. researchgate.netnih.gov Hyaluronidase breaks down hyaluronic acid, and its inhibition can help mitigate inflammatory and allergic responses. researchgate.netnih.gov Various natural products, including flavonoids and other polyphenols, have been identified as hyaluronidase inhibitors. nih.govsemanticscholar.org However, specific research data on the inhibitory effect of this compound against hyaluronidase has not been reported in the reviewed scientific literature. Therefore, its potential role in mediating anti-allergic or anti-histamine effects through this mechanism remains uncharacterized.

Anti-Obesity Mechanisms (e.g., Inhibition of Lipid Accumulation in Adipocytes)

Marine algae are considered a source of potential anti-obesity agents. nih.gov A key mechanism in this context is the inhibition of adipogenesis, the process by which pre-adipocytes differentiate into mature, lipid-accumulating adipocytes. nih.govresearchgate.net Research into the anti-obesity effects of phlorotannins has largely concentrated on extracts of Ecklonia species or the major constituent, dieckol. nih.govmdpi.com Studies have shown that dieckol can suppress lipid accumulation in 3T3-L1 adipocytes and in animal models. nih.gov The proposed mechanisms for dieckol's action include the activation of AMP-activated protein kinase α (AMPKα) signaling, which inhibits lipid synthesis, and the inhibition of mitotic clonal expansion during the early stages of adipogenesis via cell-cycle arrest. nih.govresearchgate.net At present, there is a lack of specific studies investigating whether this compound independently inhibits lipid accumulation in adipocytes or influences key pathways related to adipogenesis and lipid metabolism.

Antihypertensive Mechanisms

While direct and extensive research specifically elucidating the antihypertensive mechanisms of this compound is limited, studies on closely related phlorotannins suggest potential pathways. A significant body of evidence points towards the inhibition of the Angiotensin-Converting Enzyme (ACE) as a primary mechanism. ACE plays a crucial role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.govmdpi.com Inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation and a subsequent decrease in blood pressure. nih.govmdpi.com

Research on phlorotannins isolated from the brown alga Ecklonia cava, including compounds structurally similar to this compound, has demonstrated significant ACE inhibitory activity. For instance, dieckol, another phlorotannin, has been identified as a potent non-competitive inhibitor of ACE. nih.govkoreascience.kr The proposed mechanism for this inhibition by polyphenolic compounds like phlorotannins involves the sequestration of the zinc ion (Zn2+), a critical cofactor for ACE activity. mdpi.com